

Application Notes and Protocols for CRISPR-Cas9 Screening with VTP50469 Fumarate

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Compound of Interest

Compound Name: VTP50469 fumarate

Cat. No.: B13426403

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 fumarate is a potent and highly selective, orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with a K_i of 104 pM.[1] This interaction is a critical dependency in certain hematological malignancies, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[2][3] By disrupting the Menin-MLL complex, VTP50469 inhibits the chromatin occupancy of MLL fusion proteins, leading to the downregulation of target genes such as HOXA9 and MEIS1.[4][5] This ultimately results in the inhibition of cell proliferation, induction of apoptosis, and cellular differentiation in susceptible cancer cell lines.[1][4][6]

CRISPR-Cas9 screening has emerged as a powerful tool for functional genomics, enabling the identification of genes that modulate cellular responses to therapeutic agents. A genome-wide or focused CRISPR screen in the presence of VTP50469 can uncover novel mechanisms of sensitivity and resistance to Menin-MLL inhibition. This information is invaluable for identifying patient stratification biomarkers, predicting combination therapies, and understanding the broader biological context of the Menin-MLL axis.

These application notes provide a comprehensive overview and detailed protocols for utilizing **VTP50469 fumarate** in CRISPR-Cas9 screening studies to identify genetic determinants of drug response.

Data Presentation

Table 1: In Vitro Activity of VTP50469 Fumarate in MLL-rearranged Leukemia Cell Lines

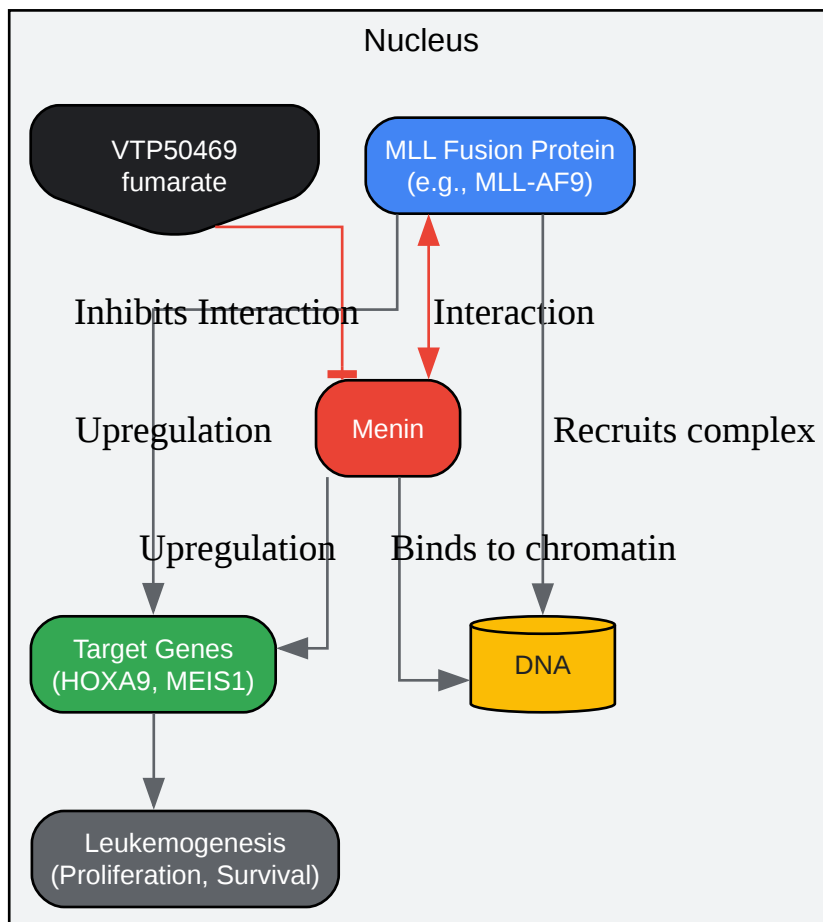
Cell Line	MLL Fusion	IC50 (nM)	Reference
MOLM13	MLL-AF9	13	[1]
MV4;11	MLL-AF4	17	[1]
RS4;11	MLL-AF4	25	[1]
SEMK2	MLL-AF4	27	[1]
NOMO1	MLL-AF9	30	[1]
THP1	MLL-AF9	37	[1]
KOPN8	MLL-AF4	15	[1]
ML2	MLL-AF6	16	[1]
EOL1	MLL-AF9	20	[1]
HB11;19	MLL-AF4	36	[1]

Table 2: In Vivo Efficacy of VTP50469 Fumarate in a Systemic MV4;11 Xenograft Model

Dosage (mg/kg, BID, oral)	Outcome	Reference
15	Significant survival advantage over control	[4]
30	Extended survival advantage	[4]
60	Extended survival advantage	[4]

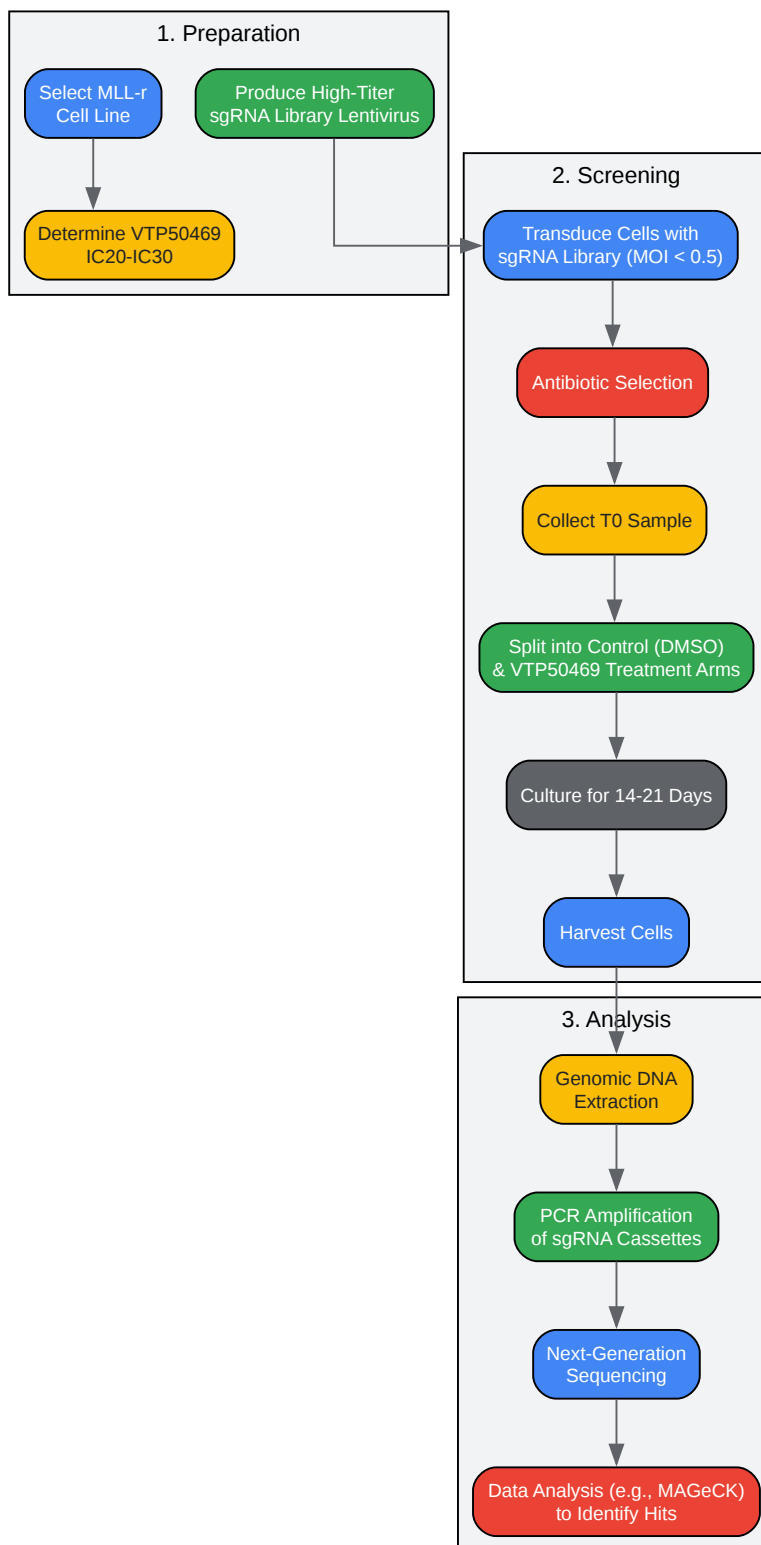
Signaling Pathway and Experimental Workflow

Menin-MLL Signaling Pathway in MLL-rearranged Leukemia

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Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia and the inhibitory action of VTP50469.

CRISPR-Cas9 Screening Workflow with VTP50469

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Caption: Experimental workflow for a pooled CRISPR-Cas9 screen to identify modulators of VTP50469 response.

Experimental Protocols

Protocol 1: Determination of Optimal VTP50469 Fumarate Concentration for CRISPR-Cas9 Screening

Objective: To determine the sub-lethal concentration of VTP50469 that provides sufficient selective pressure for a CRISPR screen. For a resistance screen, a higher concentration (e.g., IC70-IC90) is used, while for a sensitization screen, a lower concentration (e.g., IC20-IC30) is optimal.

Materials:

- MLL-rearranged cell line of interest (e.g., MOLM13, MV4;11)
- **VTP50469 fumarate** (dissolved in DMSO)
- Cell culture medium and supplements
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- Plate reader

Procedure:

- **Cell Seeding:** Seed the selected MLL-rearranged cells in a 96-well plate at a density appropriate for a 72-96 hour proliferation assay.
- **Drug Dilution:** Prepare a serial dilution of **VTP50469 fumarate** in cell culture medium. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 nM to 1 μ M). Include a DMSO-only control.
- **Treatment:** Add the VTP50469 dilutions to the cells.

- Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-96 hours).
- Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
- Data Analysis: Normalize the viability data to the DMSO control and plot the dose-response curve. Calculate the IC50, IC20, and IC30 values using appropriate software (e.g., GraphPad Prism). Select the desired concentration for the screen based on whether the goal is to identify resistance or sensitizing mutations.

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with VTP50469 Fumarate

Objective: To perform a pooled, loss-of-function CRISPR-Cas9 screen to identify genes whose knockout confers resistance or sensitivity to VTP50469.

Materials:

- Cas9-expressing MLL-rearranged cell line
- Pooled sgRNA library (lentiviral format)
- Lentivirus packaging plasmids
- HEK293T cells for lentivirus production
- Polybrene or other transduction-enhancing reagent
- **VTP50469 fumarate**
- DMSO
- Puromycin or other selection antibiotic
- Genomic DNA extraction kit
- PCR reagents for sgRNA library amplification

- Next-generation sequencing platform

Procedure:

Part A: Lentiviral Library Production and Titer Determination

- Produce the lentiviral sgRNA library by transfecting HEK293T cells with the library plasmid and packaging plasmids.
- Harvest the viral supernatant 48-72 hours post-transfection.
- Determine the viral titer to establish the volume of virus needed to achieve a multiplicity of infection (MOI) of 0.3-0.5. This low MOI is crucial to ensure that most cells receive only a single sgRNA.

Part B: CRISPR-Cas9 Screen

- Transduction: Transduce the Cas9-expressing MLL-rearranged cells with the sgRNA library at an MOI of 0.3-0.5, ensuring a library representation of at least 500x.
- Selection: 24-48 hours post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
- T0 Sample Collection: After selection, harvest a sufficient number of cells to represent the library at least 500x. This will serve as the baseline (T0) reference for sgRNA abundance.
- Treatment Initiation: Split the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with the predetermined concentration of VTP50469.
- Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as necessary and maintaining the VTP50469 or DMSO treatment. It is critical to maintain a sufficient number of cells at each passage to preserve library complexity.
- Final Cell Harvest: At the end of the screen, harvest the cells from both the DMSO and VTP50469 arms.

Part C: Sample Processing and Data Analysis

- Genomic DNA Extraction: Extract genomic DNA from the T0, DMSO-treated, and VTP50469-treated cell pellets.
- sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters and barcodes.
- Next-Generation Sequencing: Pool the PCR products and perform high-throughput sequencing.
- Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in each sample. Use software such as MAGeCK to identify sgRNAs that are significantly enriched (resistance hits) or depleted (sensitizing hits) in the VTP50469-treated population compared to the DMSO-treated population.

Conclusion

The combination of **VTP50469 fumarate** and CRISPR-Cas9 screening provides a powerful platform to dissect the genetic landscape of Menin-MLL inhibitor response. The protocols outlined in these application notes offer a robust framework for researchers to identify novel therapeutic targets, understand mechanisms of drug resistance, and ultimately advance the clinical development of this promising class of inhibitors. Careful optimization of experimental parameters, particularly the VTP50469 concentration and cell culture conditions, is critical for the successful execution of these screens.

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